Head-to-Head Heterocyclic Core Comparison: Triazolo-Triazine Uniquely Delivers Oral In Vivo Efficacy in Parkinson's Disease Model
In a direct, controlled comparison of three heterocyclic cores bearing identical (R)-2-(aminomethyl)pyrrolidine substituents, only the [1,2,4]triazolo[1,5-a][1,3,5]triazine-derived series demonstrated oral activity in the mouse catalepsy model of Parkinson's disease, while [1,2,4]triazolo[1,5-c]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) cores did not [1]. Piperazine derivatives of the triazolo-triazine core achieved oral bioavailability as high as 89% (compound 35) in the rat, with compound 34 demonstrating oral efficacy at a minimum effective dose of 3 mg/kg po in both the rat catalepsy and 6-hydroxydopamine-lesioned rat models [2]. The A₂A binding affinity (Ki) of piperazine derivatives approached that of ZM-241385 (Ki ≈ 0.9–1.4 nM), while achieving >400-fold selectivity over the A₁ receptor subtype in several cases [3].
| Evidence Dimension | Oral in vivo efficacy in Parkinson's disease model (mouse catalepsy) |
|---|---|
| Target Compound Data | Orally active (compound 34: MED = 3 mg/kg po in rat catalepsy; compound 35: oral F = 89% in rat) |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-c]pyrimidine core and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: no oral activity reported in the same model; ZM-241385 (triazolo-triazine A₂A antagonist): limited oral bioavailability |
| Quantified Difference | Triazolo-triazine core: oral efficacy demonstrated; comparator cores: no oral activity in identical mouse catalepsy model. Bioavailability improvement: from limited (ZM-241385) to 89% (compound 35). |
| Conditions | Mouse catalepsy model (haloperidol-induced); 6-OHDA-lesioned rat model; rat oral pharmacokinetics |
Why This Matters
For drug discovery programs targeting CNS indications requiring oral dosing, the triazolo-triazine core is the only heterocycle among three tested that translates in vitro A₂A binding into oral in vivo efficacy, directly impacting lead series selection decisions.
- [1] Vu, C. B.; Pan, D.; Peng, B.; et al. Studies on adenosine A2a receptor antagonists: comparison of three core heterocycles. Bioorganic & Medicinal Chemistry Letters, 2004, 14(19), 4831–4834. View Source
- [2] Vu, C. B.; Peng, B.; Kumaravel, G.; et al. Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists. Journal of Medicinal Chemistry, 2004, 47(17), 4291–4299. View Source
- [3] Vu, C. B.; et al. Novel Diamino Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 2004, 47(17), 4291–4299. View Source
